Mepivacaine-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

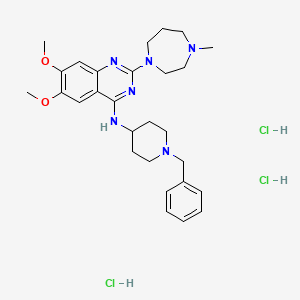

Mepivacaine-d3 is the deuterium labeled Mepivacaine . Mepivacaine is an amide-type local anesthetic agent . It is intended for use as an internal standard for the quantification of mepivacaine by GC- or LC-MS . Mepivacaine is an inhibitor of voltage-gated sodium channels (Na v s) and a local anesthetic . It inhibits depolarization-induced currents in ND7/23 cells expressing Na v 1.8 channels when used at concentrations of 30 and 100 µM .

Synthesis Analysis

The synthesis of Mepivacaine involves a continuous platform for synthesizing mepivacaine, one of the most widely used anaesthetics for minor surgeries . The platform afforded the drug in 44% isolated yield following a concomitant distillation–crystallisation on a gram scale after N -functionalisation and amide coupling, with full recovery of the solvents and excess reagents .Molecular Structure Analysis

The molecular formula of Mepivacaine-d3 is C15H22N2O . The molecular weight is 249.37 g/mol .Chemical Reactions Analysis

Mepivacaine-d3 is synthesized from readily available commercial reagents and (non-dry) solvents under safe conditions using portable, continuous apparatus . The use of flow chemistry as an enabling tool allowed the use of “forbidden” chemistry which is typically challenging for preparative and large scale reactions in batch mode .Physical And Chemical Properties Analysis

The molecular weight of Mepivacaine-d3 is 265.37 g/mol . The molecular formula is C15H22N2O2 . The exact mass is 265.186958187 g/mol and the monoisotopic mass is 265.186958187 g/mol .Aplicaciones Científicas De Investigación

Anesthesia in Diabetic Neuropathy

Mepivacaine-d3: is utilized in studies investigating the Minimum Effective Anesthetic Concentration (MEAC) for axillary brachial plexus block in patients with diabetic neuropathy (DN). Research indicates that nerves in DN patients show increased susceptibility to local anesthetics, potentially requiring a decreased dose .

Dermatological Applications

In dermatology, Mepivacaine-d3 is compared with lidocaine in preclinical studies involving resilient hyaluronic acid fillers. It’s particularly noted for its lower vasodilatory activity, which may preserve peripheral blood flow and maintain a lower systemic concentration over time, adding a safety aspect to its use .

Dental Procedures

Mepivacaine-d3: is widely used in dentistry due to its properties and utility. It’s commonly used in medically compromised patients and pediatric populations, as it can be formulated with or without a vasoconstrictor. Its pharmacokinetics are not well understood, making it a subject of ongoing research .

Postoperative Pain Management

In the context of postoperative pain management, Mepivacaine-d3 is compared with bupivacaine in patients undergoing total joint arthroplasty with spinal anesthesia. Studies suggest that mepivacaine may facilitate early ambulation, shorter length of stay, and home discharge .

Obstetrics

Mepivacaine-d3: is investigated for its effectiveness in reducing pain during intrauterine device placement in nulliparous women. It’s also studied for its combination with ropivacaine for epidural anesthesia in caesarean sections, aiming to provide longer postoperative analgesia and earlier ambulation .

Pharmacokinetics

Research into the pharmacokinetics of Mepivacaine-d3 involves its absorption, distribution, metabolism, and excretion. It’s compared with other local anesthetics like prilocaine and lidocaine, and its interaction with voltage-sensitive Na+ channels is of particular interest .

Mecanismo De Acción

Target of Action

Mepivacaine-d3, like its parent compound Mepivacaine, is an amide-type local anesthetic agent . Its primary targets are the voltage-gated sodium ion channels in neuronal cell membranes . These channels play a crucial role in the initiation and propagation of action potentials in neurons, which are essential for nerve impulse transmission .

Mode of Action

Mepivacaine-d3 binds selectively to the intracellular surface of sodium channels, blocking the influx of sodium ions into the axon . This inhibition prevents membrane depolarization, thereby blocking the generation and conduction of nerve impulses . The block at the sodium channel is reversible, meaning that when the drug diffuses away from the axon, sodium channel function is restored, and nerve propagation returns .

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Mepivacaine-d3 can be achieved through the modification of the synthesis pathway of Mepivacaine. The key step involves the synthesis of the deuterated intermediate, followed by the final coupling reaction to obtain Mepivacaine-d3.", "Starting Materials": [ "4-methyl-2,6-piperidine-d2-dione", "1,3-dimethyl-2-propenylbenzene-d3", "diethylamine-d6", "sodium bisulfite", "sodium nitrite", "sodium hydroxide", "acetic acid-d4", "sodium chloride", "hydrochloric acid-d3", "sodium carbonate", "chloroform-d1", "sodium bicarbonate" ], "Reaction": [ "The starting material 4-methyl-2,6-piperidine-d2-dione is reacted with 1,3-dimethyl-2-propenylbenzene-d3 in the presence of diethylamine-d6 to form the deuterated intermediate.", "The deuterated intermediate is then treated with sodium bisulfite and sodium nitrite in the presence of sodium hydroxide to form the diazonium salt intermediate.", "The diazonium salt intermediate is then coupled with 2,6-dimethylaniline in the presence of acetic acid-d4 to form the deuterated Mepivacaine-d3.", "The Mepivacaine-d3 is then purified by extraction with chloroform-d1, followed by washing with sodium chloride, hydrochloric acid-d3, sodium carbonate, and sodium bicarbonate to remove impurities." ] } | |

Número CAS |

1346597-90-7 |

Nombre del producto |

Mepivacaine-d3 |

Fórmula molecular |

C15H22N2O |

Peso molecular |

249.372 |

Nombre IUPAC |

N-(2,6-dimethylphenyl)-1-(trideuteriomethyl)piperidine-2-carboxamide |

InChI |

InChI=1S/C15H22N2O/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18)/i3D3 |

Clave InChI |

INWLQCZOYSRPNW-HPRDVNIFSA-N |

SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C |

Sinónimos |

N-(2,6-Dimethylphenyl)-1-methyl-2-piperidinecarboxamide-d3; (±)-Mepivacaine-d3 ; 1-Methyl-2’,6’-pipecoloxylidide-d3; APF 135-d3; Carbocain-d3; Carbocaine-d3 ; Carbocaine-V-d3; DL-Mepivacaine-d3; MepiSV-d3; Mepicaine-d3; Scandicain-d3 ; Scandicaine-d3 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.